Soyasaponin A1

Description

Significance of Soyasaponins in Phytochemical Research

Soyasaponins have attracted considerable research interest over several decades due to their wide range of reported health-promoting bioactivities. nih.gov These activities include anticarcinogenic, hypocholesterolemic, hepatoprotective, immunomodulatory, neuroprotective, anticoagulant, and antioxidant effects. nih.govrsc.orgresearchgate.net The presence of soyasaponins in widely consumed foods like soybeans makes them relevant to dietary impact studies and the exploration of natural compounds with potential therapeutic applications. nih.govsciopen.com Research efforts have expanded from simply verifying these activities to investigating the underlying molecular mechanisms. sciopen.com

Historical Context of Soyasaponin A1 Isolation and Initial Characterization

Soyasaponins were identified by Japanese scientists in the 1970s and 1980s. tandfonline.com The isolation and characterization of individual soyasaponins, including this compound, have been crucial for understanding their specific properties and activities. Early methods for quantifying soyasaponins in soy were challenging due to the presence of numerous homologs. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with electrospray mass spectrometry (MS) have been developed to quantify various soyasaponin homologs. nih.gov The purification of soyasaponin molecules can be complex due to the presence of other bioactive compounds like soy isoflavones, which may have similar polarities. nih.govmdpi.com Alkaline hydrolysis has been reported as a useful method for preparing non-acetylated group A soyasaponins, including this compound, from their acetylated forms. nih.govmdpi.com

Classification and Grouping of this compound within Oleanane (B1240867) Triterpenoid (B12794562) Saponins (B1172615)

Soyasaponins are classified as oleanane triterpenoid glycosides. nih.govnih.gov They consist of a non-polar pentacyclic ring structure, known as the aglycone or sapogenin, linked to polar sugar chains. nih.govnih.gov Soyasaponins are generally categorized into four main groups (A, B, E, and DDMP) based on the chemical structure of their aglycone, soyasapogenol. nih.govnih.gov

This compound belongs to Group A soyasaponins. tandfonline.comnih.govplos.org Group A soyasaponins are characterized by having soyasapogenol A as their aglycone. tandfonline.complos.org A key structural feature distinguishing Group A from Group B is the presence of a hydroxyl group at the C-21 position of the aglycone in Group A, whereas Group B has a hydrogen atom at this position. researchgate.net Group A soyasaponins are bidesmosidic, meaning they have sugar moieties attached at two positions on the oleanane ring structure, specifically at carbons 3 and 22. nih.govusda.gov this compound is considered one of the major constituents of Group A soyasaponins. tandfonline.comnih.gov

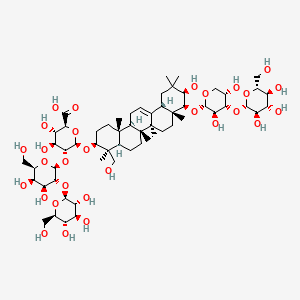

The chemical formula of this compound is C59H96O29. ontosight.ainih.gov Its structure is complex, featuring an olean-12-en-3-yl backbone with multiple hydroxyl groups and sugar chains attached. ontosight.ai The glycosylation pattern at the C-3 and C-22 positions contributes to its classification as a Group A bidesmosidic saponin (B1150181). nih.govusda.gov

Here is a summary of the classification of this compound:

| Feature | Description |

| Compound Class | Triterpenoid Saponin |

| Aglycone | Soyasapogenol A |

| Saponin Group | Group A |

| Glycosylation | Bidesmosidic (at C-3 and C-22) |

| Core Structure | Oleanane triterpenoid |

| Source | Soybeans (Glycine max) and other legumes. ontosight.aicontaminantdb.ca |

Research findings have indicated that this compound possesses various biological activities, including anti-inflammatory and antioxidant properties. ontosight.ai Studies have explored its ability to inhibit cancer cell growth and protect against oxidative stress. ontosight.ai For instance, research has demonstrated its capacity to inhibit the growth of certain cancer cell lines. ontosight.ai Furthermore, investigations have explored its potential to modulate the immune system and offer protection against oxidative stress in both in vitro and in vivo studies. ontosight.ai

Detailed research findings concerning the mechanisms of action of soyasaponins, including this compound, have shown their involvement in modulating signaling pathways. For example, soyasaponins (including A1 and A2) have been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages by attenuating NF-κB-mediated nitric oxide synthase expression. sciopen.complos.org They have also been found to blunt the LPS-induced phosphorylation of IKKα/β, IκB phosphorylation and degradation, and NF-κB p65 phosphorylation and nuclear translocation. plos.org Studies suggest that soyasaponins can inhibit the activation of the NF-κB pathway via the classical cascade. plos.org Additionally, soyasaponins (A1, A2, and I) have been shown to suppress the LPS-induced activation of PI3K/Akt. plos.org

In the context of inflammation, this compound has been specifically shown to inhibit the palmitate (PA)-induced inflammation by regulating the toll-like receptor 4 (TLR4) signaling in macrophages. nih.gov It inhibits the recruitment of TLR4 and its adaptor molecules (MyD88 and TRIF) into lipid rafts and suppresses their dimerization (TLR4/MyD88 and TLR4/TRIF) in PA-stimulated inflammatory macrophages. nih.gov

Research on the anti-atherosclerotic functionalities of Soyasaponins A1 and A2 in high-fat diet-fed mice demonstrated that this compound significantly decreased levels of triglycerides (TG), total cholesterol (TC), and LDL-C, while increasing HDL-C levels in serum. rsc.org

| Biological Activity | Research Findings Involving this compound (Examples) | Source |

| Anti-inflammatory | Inhibits NO production in LPS-stimulated macrophages via NF-κB pathway attenuation. sciopen.complos.org Blunts LPS-induced IKKα/β, IκB, and NF-κB p65 phosphorylation/translocation. plos.org Inhibits recruitment and dimerization of TLR4, MyD88, and TRIF in palmitate-stimulated macrophages. nih.gov | sciopen.complos.orgnih.gov |

| Antioxidant | Promotes anti-oxidation system by reversing the suppressive effect of LPS on SOD activity and GSH/GSSG ratio in macrophages. plos.org | plos.org |

| Hypocholesterolemic | Decreased TG, TC, and LDL-C levels and increased HDL-C levels in serum in high-fat diet-fed mice. rsc.org | rsc.org |

| Anti-cancer (in vitro) | Inhibits growth of certain cancer cell lines. ontosight.ai | ontosight.ai |

While some studies on colon cancer cell lines have suggested that glycosidic soyasaponins like this compound might be largely inactive compared to their aglycones, other research indicates potential anti-cancer effects of soyasaponins. researchgate.nettandfonline.commdpi.com It is important to note that the conversion of soyasaponins to their aglycones by gut microflora can influence their bioavailability and activity. tandfonline.comnih.govmdpi.com

Structure

2D Structure

Properties

CAS No. |

78693-94-4 |

|---|---|

Molecular Formula |

C59H96O29 |

Molecular Weight |

1269.4 g/mol |

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78) |

InChI Key |

XFXHYKZIZSNVSQ-UHFFFAOYSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

melting_point |

240 - 242 °C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Soyasaponin A1

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathways

Triterpenoid saponins (B1172615), including Soyasaponin A1, are synthesized in plants via the isoprenoid pathway. researchgate.netuoa.gr This pathway begins with the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). innovareacademics.in In plants, these C5 units are primarily derived from the cytosolic mevalonic acid (MVA) pathway. innovareacademics.infrontiersin.org Successive condensation reactions of IPP and DMAPP lead to the formation of farnesyl pyrophosphate (FPP), a C15 precursor. innovareacademics.in Two molecules of FPP are then condensed by the enzyme squalene (B77637) synthase to form squalene (C30). innovareacademics.in Squalene is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxygenase. innovareacademics.in

The cyclization of 2,3-oxidosqualene is a critical branching point in plant metabolism, leading to the formation of either sterols or triterpenoids. uoa.gr Triterpenoid saponin biosynthesis proceeds with the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases (OSCs). researchgate.netuoa.grfrontiersin.orgnih.gov This step yields various triterpene skeletons, such as the oleanane (B1240867) skeleton, which is the basis for soyasaponins like this compound. researchgate.netuoa.gr In soybean, beta-amyrin (B1666858) synthase (BAS) is a key OSC involved in producing the beta-amyrin skeleton, a precursor to soyasapogenols. kspbtjpb.orguoa.grresearchgate.netnih.gov

Following the formation of the triterpenoid backbone, a series of enzymatic modifications occur, including oxidation and glycosylation. researchgate.netuoa.gr These steps, mediated by cytochrome P450-dependent monooxygenases (P450s) and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), contribute to the structural diversity of triterpenoid saponins. researchgate.netuoa.grfrontiersin.orgnih.govfrontiersin.org

Enzymatic Steps in this compound Formation

The formation of this compound from the beta-amyrin skeleton involves specific enzymatic steps. The beta-amyrin structure undergoes hydroxylation at various positions. Soyasapogenol A, the aglycone of group A soyasaponins (which includes this compound), has hydroxyl groups at the C-3, C-21, and C-22 positions. frontiersin.orgmdpi.com The hydroxylation at the C-21 position is mediated by a cytochrome P450 enzyme, specifically CYP72A69, encoded by the Sg-5 gene in soybean. mdpi.comoup.com

Glycosylation, the attachment of sugar moieties, is a crucial step in forming this compound. This compound is a bisdesmoside, meaning it has sugar chains attached at two positions of the aglycone. frontiersin.org In group A soyasaponins, sugar chains are attached at the C-3 and C-22 positions. researchgate.netmdpi.com

The sequential glycosylation at the C-3 position involves the addition of glucuronic acid, followed by galactose or arabinose, and then rhamnose or glucose. researchgate.net Specific UGTs catalyze these additions. For instance, UGT73P2 or UGT73P10 can add galactose or arabinose as the second sugar, while UGT91H4 or UGT73H9 can add rhamnose or glucose as the third sugar. researchgate.net The Sg-3 locus in soybean is known to control the addition of the terminal glucose residue at the C-3 sugar chain. researchgate.netmdpi.comoup.comoup.com The gene Glyma.10G104700 has been identified as a strong candidate for the Sg-3 gene, encoding a UDP-glucose glycosyltransferase that acts on soyasaponin Bb to produce soyasaponin Ab, which has a terminal glucose at the C-3 position. oup.com

At the C-22 position of group A soyasaponins, the first sugar attached is arabinose, catalyzed by SSAT1. researchgate.net Further glycosylations at this position contribute to the diversity of group A saponins.

Genetic Regulation of this compound Accumulation in Plants

The accumulation of soyasaponins, including this compound, in plants is under genetic control. Studies in soybean have identified several genetic loci that influence the composition and levels of soyasaponins. researchgate.netmdpi.comoup.comoup.com The diversity of sugar moieties attached to the soyasapogenol aglycone is regulated by genes such as Sg-1, Sg-3, and Sg-4. researchgate.netoup.comoup.com

The Sg-1 gene (encoding UGT73F2) affects the terminal sugar at the C-22 position of group A saponins. researchgate.netmdpi.comoup.com As mentioned earlier, Sg-3 (likely Glyma.10G104700) controls the addition of the terminal glucose at the C-3 sugar chain. researchgate.netmdpi.comoup.comoup.com Mutations in these genes can lead to variations in the soyasaponin profile of different soybean cultivars. For example, homozygous sg-3 mutants lack soyasaponins Ab and αg, which have a terminal glucose at the C-3 position. oup.com

Transcriptomic studies have shown that the expression of genes involved in soyasaponin biosynthesis, such as those encoding BAS, P450s, and UGTs, can be regulated diurnally. nih.govnih.gov In soybean roots, soyasaponin biosynthetic genes tend to be strongly induced at nighttime. nih.govnih.gov This suggests a temporal regulation of the biosynthetic pathway.

Research has also aimed to identify quantitative trait loci (QTL) associated with soyasaponin accumulation, which could facilitate marker-assisted selection in breeding programs to develop soybean lines with desired saponin profiles. researchgate.net

Factors Influencing this compound Biosynthesis and Accumulation in Legumes

The biosynthesis and accumulation of soyasaponins in legumes are influenced by a combination of genetic and environmental factors. researchgate.netusda.gov

Genetic variability among cultivars plays a significant role in determining the total saponin content and the specific composition of soyasaponins. researchgate.netusda.gov Different soybean varieties can have considerably different levels of total triterpenoid saponins, ranging from 0.6% to 6.5% of dry weight. usda.gov The presence of different alleles at loci like Sg-1, Sg-3, and Sg-4 directly impacts the sugar structures of soyasaponins, leading to variations in the types of saponins produced. researchgate.netmdpi.comoup.comoup.com

Environmental factors also contribute to variations in soyasaponin content. These factors can include sunlight intensity, rain, disease, and insect attack. usda.gov The location where the legumes are grown and the specific harvest year can also influence the phytochemical composition, including saponin levels. usda.gov

Studies have investigated the effects of abiotic stresses on soyasaponin content and the expression of biosynthesis-related genes. researchgate.netresearchgate.net Temperature has been shown to affect soyasaponin concentration, although the response can be complex and cultivar-specific. researchgate.net For instance, high-temperature stress during seed filling stages increased total soyasaponin B concentration in one soybean cultivar but reduced it in another. researchgate.net UV-B radiation has also been reported to influence isoflavone (B191592) accumulation and physiological changes in soybean during germination. kspbtjpb.org

The developmental stage of the plant can also impact soyasaponin accumulation patterns. kspbtjpb.orgoup.com For example, in soybean roots, soyasaponin secretion peaked during early vegetative stages. oup.com

While the biosynthetic pathway is relatively well-studied, the transport mechanisms responsible for the accumulation of soyasaponins in vacuoles and their secretion into the rhizosphere are less understood, although putative transporter genes have been identified. nih.govfrontiersin.orgnih.gov

Extraction and Purification Methodologies for Academic Research

Advanced Extraction Techniques for Soyasaponin A1

Initial recovery of soyasaponins from plant material is the foundational step that significantly influences the efficiency and purity of the final product. Research has focused on optimizing parameters to maximize yield while minimizing the co-extraction of interfering compounds.

Solvent-based extraction remains a fundamental and widely employed method for obtaining crude soyasaponin extracts. Methanol (B129727) is a particularly effective solvent due to its polarity, which is well-suited for solubilizing triterpenoid (B12794562) glycosides like this compound. nih.govgoogle.com

The process typically involves refluxing defatted soy material, such as soy flour or hypocotyls, with methanol. nih.gov The efficiency of this extraction is dependent on several key factors, including time, temperature, and the solvent-to-sample ratio. nih.gov Studies have shown that an optimal extraction time for maximizing the yield of soyasaponins from soy flour is between four to six hours when using absolute methanol at 60°C under reflux. nih.gov The procedure often involves repeated extractions of the plant material to ensure comprehensive recovery of the target compounds. google.com Following extraction, the solvent is typically removed under reduced pressure to concentrate the extract. google.com

This initial methanol extract is a crude mixture containing not only this compound and other saponins (B1172615) but also a variety of non-saponin constituents like isoflavones, phospholipids, and saccharides. tandfonline.com Therefore, this step is merely the first in a longer purification workflow.

| Parameter | Condition | Rationale/Outcome | Reference |

|---|---|---|---|

| Solvent | Methanol, 80% (v/v) Methanol | Effective in solubilizing soyasaponins. | google.comoup.com |

| Temperature | 60°C (Reflux) | Enhances extraction efficiency. | nih.gov |

| Duration | 4-6 hours | Determined as optimal for maximizing yield from soy flour. | nih.govtandfonline.com |

| Sample Pre-treatment | Defatting (e.g., with n-hexane) | Removes lipids that can interfere with subsequent purification steps. | google.com |

To improve upon the reproducibility and efficiency of classical solvent extraction, automated and high-pressure systems have been developed. These technologies offer significant advantages in terms of reduced solvent consumption, shorter extraction times, and higher throughput.

Automated Solvent Extraction (ASE) , a form of Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to enhance extraction efficiency. usda.govmdpi.com In a typical ASE procedure for soyasaponins, a powdered, defatted soy sample is mixed with dispersing agents like Celite and loaded into an extraction cell. usda.gov Methanol is then used as the solvent under high pressure (e.g., 1500 PSI) and elevated temperature (e.g., 100°C). usda.gov The high pressure keeps the solvent in a liquid state above its normal boiling point, increasing its penetration into the sample matrix and enhancing the solubility of the target analytes. usda.govmdpi.com This process is often repeated in multiple cycles to ensure exhaustive extraction. usda.gov

High Hydrostatic Pressure (HHP) treatment is another advanced technique that has been explored. Research on black soybean sprouts has shown that applying HHP (e.g., 100 MPa) can significantly increase the total soyasaponin content compared to untreated samples. sciepub.com This suggests that high pressure can facilitate the release of these compounds from the plant tissue. sciepub.com The combination of high-pressure extraction with preparative chromatography has proven effective for purifying both group A and group B soyasaponins for use as analytical standards. usda.govnih.gov

| Technique | Key Parameters | Advantages | Reference |

|---|---|---|---|

| Automated Solvent Extraction (ASE) | Solvent: Methanol; Pressure: ~1500 PSI; Temperature: ~100°C; Multiple static cycles. | Reproducible, reduced solvent volume, faster than conventional methods. | usda.gov |

| High Hydrostatic Pressure (HHP) | Pressure: 100-150 MPa. | Can increase the yield of total soyasaponins from plant material. | sciepub.com |

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. researchgate.net While much of the specific literature focuses on the MAE of isoflavones from soy, the principles are applicable to other phytochemicals, including saponins. researchgate.netnih.gov

MAE operates by causing molecular motion of polar molecules within the sample and solvent, leading to rapid, localized heating. researchgate.net This can cause the rupture of plant cell walls, facilitating the release of intracellular contents into the extraction solvent. acgpubs.org Key variables in MAE include microwave power, extraction time, temperature, and the choice of solvent. nih.govacgpubs.org Optimized conditions for extracting isoflavones from soy have been reported as using 50% ethanol (B145695) at 50°C for 20 minutes, suggesting that milder conditions and aqueous alcohol solutions are effective. nih.gov

A significant advantage of MAE is the substantial reduction in extraction time and solvent consumption compared to conventional methods like Soxhlet extraction. acgpubs.orgresearchgate.net Furthermore, the rapid heating can help preserve heat-sensitive compounds. researchgate.net For this compound, which is an acetylated saponin (B1150181), the milder and faster conditions offered by MAE could be advantageous in preventing deacetylation or degradation during extraction.

Sophisticated Purification Strategies for this compound

Following the initial extraction, the crude extract requires extensive purification to isolate this compound from other closely related saponins and different classes of phytochemicals.

Chromatography is the cornerstone of soyasaponin purification. A variety of techniques are employed, often in sequence, to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating individual soyasaponins. researchgate.net This technique uses high pressure to pass the sample through a column packed with a stationary phase. By using a reversed-phase column (e.g., C18) and a gradient elution system (typically with acetonitrile (B52724) and water), compounds are separated based on their hydrophobicity. usda.gov Group A soyasaponins, including this compound, can be effectively separated and purified using this method. usda.govresearchgate.net However, preparative HPLC can be limited by the large volumes of solvent required and potentially low recovery rates. researchgate.net

Reverse Phase Low Pressure Liquid Chromatography (RP-LPLC) offers a viable alternative for fractionating soyasaponins. nih.gov This method has been successfully used to separate deacetylated group A soyasaponins, namely this compound and Soyasaponin A2, using a 38% methanol solution as the eluent. nih.govtandfonline.com RP-LPLC is a valuable technique for obtaining soyasaponin fractions suitable for further biological evaluation. nih.gov

Other chromatographic methods used in the purification workflow include flash chromatography for initial fractionation of the crude extract and gel filtration chromatography (e.g., using Sephadex LH-20) to separate soyasaponins from isoflavones. usda.govresearchgate.net

| Technique | Stationary Phase Example | Mobile Phase Example | Application in this compound Purification | Reference |

|---|---|---|---|---|

| Preparative RP-HPLC | C18 | Acetonitrile/Water gradient | High-resolution separation of individual group A soyasaponins. | usda.govresearchgate.net |

| RP-LPLC | Reversed-phase material | 38% Methanol | Separation of deacetylated this compound and A2. | nih.govtandfonline.com |

| Flash Chromatography | C18 | Acetonitrile/Water gradient | Initial fractionation of crude extracts to separate saponin-rich peaks. | usda.gov |

| Gel Filtration | Sephadex LH-20 | Methanol | Effective for the initial separation of soyasaponins from isoflavones. | researchgate.net |

To streamline the purification process and reduce the load on chromatographic systems, precipitation and solid-phase extraction (SPE) are often integrated into the protocol.

Fractional Precipitation can be used as an early-stage purification step. After an initial methanol extraction from soy flour, ammonium (B1175870) sulphate can be added to the extract. nih.gov This causes the precipitation of certain non-saponin materials, allowing for their removal and the enrichment of soyasaponins in the supernatant. nih.gov

Solid-Phase Extraction (SPE) is extensively used to clean up and fractionate the crude extract before chromatographic separation. nih.gov The extract is typically loaded onto a reversed-phase cartridge (e.g., C18). A series of washes with solvents of increasing polarity is then performed. For instance, a wash with 30% methanol can remove more polar compounds like isoflavone (B191592) glucosides, while the soyasaponins remain bound to the sorbent. tandfonline.com The desired soyasaponin fraction, containing acetylated group A saponins, can then be eluted with a stronger solvent like 70% or 100% methanol. nih.govtandfonline.com This SPE step is highly effective for concentrating the saponins and removing a significant portion of impurities. nih.gov

Challenges in Obtaining High-Purity this compound for Biological Assays

The accurate evaluation of the biological activity of this compound is critically dependent on the purity of the compound used in assays. usda.govresearchgate.net However, isolating this compound in a highly pure form presents significant challenges due to the inherent complexity of the phytochemical matrix in soybeans and the structural similarity among different saponin congeners. mdpi.comnih.gov These difficulties can lead to the presence of confounding impurities in the final sample, potentially skewing the results of biological studies and complicating the establishment of clear structure-activity relationships. researchgate.net

A primary obstacle is the complex mixture of saponins naturally present in soybeans. mdpi.com Soyasaponins are broadly classified into group A and group B, based on their aglycone structures. nih.gov this compound belongs to the acetylated group A saponins. acs.org These groups, along with their various glycosylated, acetylated, and 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)-conjugated forms, create a complex array of closely related molecules. usda.govnih.gov The structural similarity and polarity overlap among these compounds make their separation via chromatographic techniques exceptionally difficult, often resulting in co-elution. sci-hub.seresearchgate.net

Furthermore, the extraction process for soyasaponins is hampered by the co-extraction of isoflavones, which often share similar polarities and must be removed in preliminary purification steps to avoid interference. nih.govresearchgate.net Multi-step purification protocols involving techniques like gel filtration and preparative high-performance liquid chromatography (HPLC) are often required. researchgate.net While effective in separating saponin classes, these procedures can be complex and often result in low yields of the desired individual compound, making it difficult to obtain the quantities needed for comprehensive biological testing. researchgate.netiastate.edu The limited availability of commercial standards for all soyasaponin variants further complicates the identification and quantification of impurities. researchgate.netresearchgate.net

The table below illustrates the complexity of the soyasaponin mixture, highlighting the different groups that pose separation challenges.

Table 1: Major Groups of Soyasaponins Complicating Purification

| Saponin Group | Structural Characteristic | Representative Compounds | Significance in Purification |

|---|---|---|---|

| Group A | Bidesmosidic (sugar chains at C-3 and C-22) | This compound, Soyasaponin A2 | Structurally distinct from Group B, but separation of individual acetylated and deacetylated forms is challenging. |

| Group B | Monodesmosidic (sugar chain at C-3) | Soyasaponin I, Soyasaponin II, Soyasaponin V | Often more abundant; separation from Group A is a primary step. usda.gov |

| DDMP-Conjugated | Group B saponins with a DDMP moiety at C-22 | Soyasaponin βg, Soyasaponin αg | These forms are labile and can be lost during processing, complicating the final purity profile. nih.goviastate.edu |

| Isoflavones | Non-saponin phytochemicals | Genistein, Daidzein | Co-extracted with saponins due to similar polarities and must be removed. nih.govresearchgate.net |

The challenges are also reflected in the variable yields and purities obtained even with sophisticated multi-step purification protocols. The following table presents example data from a study isolating various soyasaponins, demonstrating the difficulty in achieving uniformly high purity and yield for all compounds.

Table 2: Example Yields and Purities from a Multi-Step Soyasaponin Purification Protocol

| Compound | Yield (%) | HPLC Purity (%) |

|---|---|---|

| Soyasaponin Aa | 2.68 | >99 |

| Soyasaponin Ab | 18.53 | >98 |

| Soyasaponin Af | 1.12 | >85 |

| Soyasaponin Ba | 0.63 | >91 |

| Soyasaponin Bb | 3.45 | >98 |

| Soyasaponin Be | 0.59 | >76.8 |

| Soyasaponin βg | 7.59 | >85 |

Data adapted from a representative purification study to illustrate variability. researchgate.net

This data highlights that while some compounds like Soyasaponin Aa and Ab can be isolated with high purity, others like Soyasaponin Af and Be are obtained with significant impurities, demonstrating the selective and challenging nature of purifying individual soyasaponins for precise biological evaluation.

Advanced Analytical Methods for Soyasaponin A1

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of soyasaponins, offering high sensitivity and selectivity. usda.gov This combination allows for the separation of complex mixtures and the definitive identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a key method for the structural elucidation and sensitive detection of soyasaponins. koreascience.kr This technique provides detailed structural information through the fragmentation of parent ions into product ions. The fragmentation patterns are often unique to specific soyasaponin structures, allowing for confident identification. For instance, in the analysis of soyasaponin metabolites, LC-MS/MS was used to track the structural changes of Soyasaponin Ab, a related group A soyasaponin, after incubation with human intestinal microflora. nih.gov The method detected ten different metabolites, identifying them by their distinct mass-to-charge ratios. nih.gov

A fragmentation database developed using Liquid Chromatography with a Photodiode Array Detector and Tandem Mass Spectrometry (LC-PDA/MS/MS) serves as a valuable tool for the rapid screening and elucidation of soyasaponin chemical structures. koreascience.kr This database helps in predicting the chemical structure based on the observed fragmentation, distinguishing between different aglycones like soyasapogenol A and soyasapogenol B. koreascience.kr

Table 1: LC-PDA/MS/MS Analysis Parameters for Soyasaponin Analysis

| Parameter | Condition |

|---|---|

| Mobile Phase A | 0.1% (v/v) formic acid in water |

| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile (B52724) |

| Gradient Program | Initiated at 60% B, increased to 95% for 35 min, then to 100% for 5 min, and returned to 60% B for 15 min. |

Data sourced from a study on creating a fragmentation database for soyasaponins. koreascience.kr

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. When coupled with MS/MS, UPLC-MS/MS offers a highly efficient method for the quantitative analysis of soyasaponins.

A UPLC® system coupled with a Quattro Premier XE Mass Spectrometer has been adapted for the analysis of soyasaponins. pubcompare.ai The analytes are ionized using negative electrospray ionization (ESI-), and deprotonated molecules [M-H]⁻ are selected for quantification. pubcompare.ai

Table 2: UPLC-MS/MS Parameters for Soyasaponin Quantification

| Parameter | Setting |

|---|---|

| Column | BEH Amide column (1.0 × 50 mm, 1.7 μm) |

| Column Temperature | 50 °C |

| Mobile Phase A | Ultrapure water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 200 µL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -1.5 kV to -2.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

This table summarizes typical parameters used in UPLC-MS methods for soyasaponin analysis. pubcompare.ai

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like Soyasaponin A1. ESI-MS can be operated in both positive and negative ion modes. For soyasaponins, the negative ionization mode is often preferred as it typically produces a strong deprotonated molecular ion [M-H]⁻ and fewer fragment ions, simplifying the resulting mass spectrum. nih.govmasonaco.orgsci-hub.se

In positive ion mode, ESI-MS can detect protonated [M+H]⁺ and sodiated [M+Na]⁺ molecular ions, along with characteristic fragment ions. acs.orgacs.org Monitoring for specific fragment ions, such as the protonated aglycone and dehydrated aglycone ions, can provide a unique fingerprint for the soyasaponin content in a sample and allows for the classification into group A or group B soyasaponins based on the unique masses of their aglycones. acs.orgacs.org The identity of purified soyasaponins can be confirmed by high-resolution ESI mass spectrometry. iastate.edu

Quantitative Analysis Approaches for this compound and Related Congeners

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly electrospray ionization (ESI), is a widely adopted method for the quantitative analysis of this compound and its related congeners. nih.gov These methods offer high sensitivity and selectivity, which are essential for distinguishing between structurally similar saponins (B1172615).

A significant challenge in the quantification of group A soyasaponins, including this compound (also referred to as Soyasaponin Aa), is the natural occurrence of various acetylated forms. jst.go.jp This structural diversity can complicate chromatographic separation and lead to inaccuracies in quantification. To overcome this, a common strategy involves a chemical modification step prior to analysis. Mild alkaline hydrolysis, for example, can be employed to cleave the acetyl groups from the saponin (B1150181) structure. researchgate.net This process unifies the various acetylated forms into a single, deacetylated structure, thereby simplifying the analytical process and improving the accuracy of quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the sensitive and specific quantification of soyasaponins. nih.gov In a study analyzing soyasaponins in soybean-based yoghurt alternatives, a hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS) method was developed. While this compound was quantifiable, its concentration in some of the analyzed yoghurt alternative samples was found to be below the limit of quantification (LOQ). nih.govnih.gov

The selection of the appropriate analytical approach often depends on the specific research question and the nature of the sample matrix. For instance, in a study evaluating the accumulation of various phytochemicals during soybean seed development, a combination of analytical techniques was used to quantify this compound alongside other soyasaponins and isoflavones. nih.gov

Table 1: Example of LC-MS/MS Parameters for Soyasaponin Analysis

| Parameter | Condition |

| Column | C18 reverse phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table represents typical parameters and may vary based on the specific analytical method.

Method Validation for Reproducible this compound Analysis

To ensure the reliability and reproducibility of quantitative data, the analytical methods used for this compound analysis must undergo rigorous validation. oup.com Method validation establishes that the analytical procedure is suitable for its intended purpose and provides confidence in the reported results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). oup.com

One study details the validation of an HILIC-MS method for the quantification of several soyasaponins, including this compound (Aa), in soybean-based yoghurt alternatives. nih.gov The validation data from this study demonstrates the performance of the method for the analysis of this compound.

Table 2: Method Validation Parameters for the Analysis of this compound (Aa)

| Validation Parameter | Result |

| Linearity (Concentration Range) | 0.01–2.52 mg/L |

| Correlation Coefficient (R²) | > 0.99 |

| Limit of Quantification (LOQ) | ≤33.4 µg/L |

| Precision (Intra-day RSD) | < 12% |

| Precision (Inter-day RSD) | < 12% |

| Recovery | 81–101% |

Data sourced from a study on soybean-based yoghurt alternatives. nih.govnih.gov

The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. oup.com The high correlation coefficient (R² > 0.99) indicates a strong linear relationship between the concentration of this compound and the instrument response over the specified range. nih.gov

The LOQ represents the lowest concentration of an analyte that can be reliably quantified with an acceptable level of precision and accuracy. oup.com The precision of an analytical method is typically expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision (repeatability) assesses the precision over a short period, while inter-day precision (intermediate precision) evaluates it over a longer period. oup.com The reported RSD values of less than 12% for both intra- and inter-day precision indicate good reproducibility of the method for this compound analysis. nih.gov

Accuracy is determined by recovery studies, which involve adding a known amount of the analyte (spiking) to a sample and measuring the percentage of the added analyte that is detected by the method. The recovery rates of 81-101% suggest that the method accurately measures the amount of this compound present in the sample matrix. nih.govnih.gov

Pharmacological Investigations and Mechanistic Elucidation of Soyasaponin A1

Anti-inflammatory Mechanisms of Soyasaponin A1

This compound, a triterpenoid (B12794562) saponin (B1150181) found in soybeans, has been the subject of research for its anti-inflammatory properties. Scientific investigations have focused on its ability to modulate key signaling pathways that are integral to the inflammatory response. The following sections detail the specific molecular mechanisms through which this compound exerts its effects, focusing on the Toll-Like Receptor 4 (TLR4) and PI3K/Akt/NF-κB signaling cascades.

This compound has been shown to interfere with the initial stages of the inflammatory cascade by targeting the TLR4 signaling pathway. This pathway is a critical component of the innate immune system, activated by ligands such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.

A key mechanism in the activation of TLR4 signaling is the translocation of the TLR4 receptor and its adaptor protein, myeloid differentiation primary response 88 (MyD88), into specialized membrane microdomains known as lipid rafts. This recruitment is essential for the assembly of the signaling complex and the subsequent downstream activation.

Research conducted on lipopolysaccharide (LPS)-challenged mouse models has demonstrated that this compound can significantly disrupt this process. nih.gov In these studies, administration of this compound led to a marked decrease in the recruitment of both TLR4 and MyD88 into lipid rafts within liver tissue. nih.gov This inhibitory action effectively prevents the formation of the initial signaling platform, thereby dampening the inflammatory response from its outset. Furthermore, studies in high-fat diet-fed ApoE−/− mice revealed that this compound reduced the expression of TLR4 and MyD88 in the aorta and innominate artery, further contributing to its anti-inflammatory and anti-atherosclerotic effects. rsc.org

| Target Molecule | Observed Effect of this compound | Experimental Context | Reference |

|---|---|---|---|

| TLR4 | Reduced recruitment to lipid rafts | Liver tissue of LPS-challenged mice | nih.gov |

| MyD88 | Reduced recruitment to lipid rafts | Liver tissue of LPS-challenged mice | nih.gov |

| TLR4 | Reduced protein expression | Aorta and innominate artery of HFD-fed ApoE−/− mice | rsc.org |

| MyD88 | Reduced protein expression | Aorta and innominate artery of HFD-fed ApoE−/− mice | rsc.org |

Following the recruitment of MyD88, a series of downstream signaling molecules are activated, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1), and TNF Receptor-Associated Factor 6 (TRAF6). nih.gov The phosphorylation and activation of these components are crucial for relaying the inflammatory signal.

This compound has been found to modulate these downstream effectors. In studies using LPS-stimulated RAW264.7 macrophages, this compound significantly reduced the phosphorylation of both IRAK-4 and IRAK-1. nih.gov In a separate model using MyD88-overexpressed HEK293T cells, this compound was also shown to decrease the expression of TRAF6. nih.gov By inhibiting the activation of these critical kinases and adaptor proteins, this compound effectively halts the propagation of the inflammatory signal down the MyD88-dependent pathway.

| Target Molecule | Observed Effect of this compound | Experimental Model | Reference |

|---|---|---|---|

| Phosphorylated IRAK-4 (p-IRAK-4) | Reduced levels | LPS-stimulated RAW264.7 macrophages | nih.gov |

| Phosphorylated IRAK-1 (p-IRAK-1) | Reduced levels | LPS-stimulated RAW264.7 macrophages | nih.gov |

| TRAF6 | Decreased expression | MyD88-overexpressed HEK293T cells | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is another central signaling cascade that regulates inflammation. This compound has been demonstrated to exert significant inhibitory effects on this pathway, particularly by targeting its activation by reactive oxygen species (ROS) and subsequent downstream events.

Reactive oxygen species (ROS) can act as signaling molecules that mediate the activation of the PI3K/Akt pathway in response to inflammatory stimuli like LPS. nih.gov Research in macrophages has shown that this compound can effectively blunt inflammation by inhibiting this ROS-mediated activation. plos.orgnih.gov

Specifically, treatment with this compound was found to reduce the LPS-induced production of intracellular ROS. nih.gov This reduction in oxidative stress, in turn, prevents the activation of the PI3K/Akt signaling pathway. plos.org Studies confirmed that this compound suppressed the LPS-induced phosphorylation of both Akt and the p85 regulatory subunit of PI3K. nih.govplos.org The inhibitory effect of this compound on this pathway was comparable to that of a specific PI3K inhibitor, LY294002, underscoring its role as a modulator of ROS-mediated PI3K/Akt signaling. plos.orgnih.gov

A critical downstream step in the NF-κB cascade is the activation of the IκB kinase (IKK) complex, which consists of IKKα and IKKβ subunits. nih.gov Activated IKK phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome. mdpi.com The degradation of IκBα liberates the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to directly interfere with this process. In LPS-stimulated macrophages, this compound blunted the phosphorylation of the IKKα/β complex. nih.govscienceopen.com Consequently, the subsequent phosphorylation and degradation of IκBα were also inhibited. nih.govplos.org This action prevents the release and nuclear translocation of NF-κB, thereby suppressing the expression of inflammatory markers like cyclooxygenase-2 (COX-2). nih.gov The ability of this compound to inhibit these crucial phosphorylation events is a key mechanism behind its suppression of the NF-κB-mediated inflammatory response. rsc.orgplos.org

| Target Process/Molecule | Observed Effect of this compound | Experimental Model | Reference |

|---|---|---|---|

| LPS-induced ROS production | Reduced | Macrophages | nih.govplos.org |

| PI3K/Akt activation | Suppressed | LPS-stimulated macrophages | plos.orgnih.gov |

| IKKα/β phosphorylation | Blunted | LPS-stimulated macrophages | nih.govscienceopen.com |

| IκBα phosphorylation and degradation | Inhibited | LPS-stimulated macrophages | rsc.orgnih.govplos.org |

| NF-κB p65 phosphorylation | Inhibited | Aorta of HFD-fed ApoE−/− mice | rsc.org |

Impact on PI3K/Akt/NF-κB Signaling Cascade

Attenuation of NF-κB p65 Phosphorylation and Nuclear Translocation

This compound has been demonstrated to be an effective inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Research shows that in macrophages stimulated with lipopolysaccharide (LPS), this compound can blunt the activation of NF-κB. plos.orgmdpi.com This inhibitory effect is achieved by targeting several key steps in the signaling cascade.

Specifically, this compound has been found to hinder the LPS-induced phosphorylation of IκB kinase α/β (IKKα/β) and the subsequent phosphorylation and degradation of the inhibitor of NF-κB, IκBα. plos.orgnih.gov The degradation of IκBα is a crucial step that normally unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing it to move into the nucleus. By preventing this, this compound effectively suppresses the LPS-stimulated phosphorylation of the NF-κB p65 subunit and its subsequent translocation into the nucleus. plos.orgnih.gov This action halts the transcription of NF-κB target genes, which include numerous pro-inflammatory mediators. The mechanism is linked to the upstream inhibition of the PI3K/Akt signaling pathway. plos.orgnih.gov

Regulation of Inflammatory Mediators and Enzymes

Suppression of Prostaglandin (B15479496) E2 (PGE2) and Cyclooxygenase-2 (COX-2) Expression

Consistent with its inhibition of the NF-κB pathway, this compound effectively suppresses the production of key inflammatory mediators. In LPS-stimulated macrophages, this compound inhibits the release of Prostaglandin E2 (PGE2), a potent inflammatory molecule. plos.orgnih.gov This effect is comparable to that of known NF-κB inhibitors. plos.orgnih.gov The reduction in PGE2 is a direct consequence of the dose-dependent suppression of cyclooxygenase-2 (COX-2) expression by this compound. plos.orgnih.gov COX-2 is the inducible enzyme responsible for the high output of prostaglandins (B1171923) during inflammation, and its gene is a known target of NF-κB.

Inhibition of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Further research into the anti-inflammatory properties of this compound shows its capacity to inhibit the nitric oxide (NO) pathway. In murine RAW 264.7 macrophages activated with LPS, this compound demonstrates a dose-dependent inhibition of NO production. researchgate.net This effect is directly linked to its ability to down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. researchgate.net Furthermore, this compound was also found to suppress the enzymatic activity of iNOS directly. researchgate.net The attenuation of iNOS expression is mediated by the suppression of NF-κB activity. researchgate.net

Modulation of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β, IL-6, MCP-1)

Investigations have shown that this compound can modulate the release of certain pro-inflammatory cytokines. Specifically, in LPS-activated macrophages, this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. researchgate.net This finding aligns with its known inhibitory action on the NF-κB transcription factor, which is a key regulator of TNF-α gene expression.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

While it is known that reactive oxygen species (ROS) can activate various intracellular signaling pathways, including the MAPK pathways (p38, JNK, and ERK1/2), direct experimental evidence detailing the specific influence of this compound on the phosphorylation and activation of these MAPK pathways is not sufficiently established in the reviewed literature. plos.org Some studies on other soyasaponins, such as Soyasaponin Ab, have noted a weak inhibition of ERK, JNK, and p38 phosphorylation. acs.org

Antioxidant Mechanisms of this compound

This compound exhibits significant antioxidant properties by modulating both the production of reactive oxygen species (ROS) and the endogenous antioxidant defense systems. In LPS-stimulated macrophages, this compound was found to reduce the production of ROS to the same extent as the antioxidant N-acetyl-L-cysteine. plos.orgnih.gov This effect is a key part of its anti-inflammatory mechanism, as ROS can act as second messengers to activate the PI3K/Akt/NF-κB pathway. plos.orgnih.gov

Furthermore, this compound actively enhances the cellular antioxidant capacity. Studies have shown that it reverses the suppressive effect of LPS on the activity of superoxide (B77818) dismutase (SOD), a critical enzyme that catalyzes the dismutation of the superoxide radical. nih.govresearchgate.net In addition to boosting SOD activity, this compound also elevates the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), indicating a more robust antioxidant state within the cell. plos.orgnih.govresearchgate.net

Reduction of Reactive Oxygen Species (ROS) Generation

This compound has demonstrated a significant capacity to reduce the generation of reactive oxygen species (ROS), which are critical mediators of cellular damage and inflammatory processes. In experimental models using macrophages stimulated with lipopolysaccharide (LPS), a potent inducer of oxidative stress, this compound effectively prevented the elevation of intracellular ROS levels. plos.orgnih.govscienceopen.com This effect was observed to be dose-dependent. plos.orgnih.gov The magnitude of ROS reduction by this compound was comparable to that of N-acetyl-L-cysteine (NAC), a well-established antioxidant. nih.govnih.gov Co-treatment with NAC and this compound did not produce a further reduction in ROS, indicating that this compound suppressed ROS production to the same extent as NAC. nih.gov This evidence suggests that a key mechanism of this compound's cellular effects is its ability to directly or indirectly mitigate oxidative stress by controlling ROS production. plos.orgscienceopen.com

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase (SOD), Catalase)

A crucial aspect of this compound's antioxidant activity is its ability to bolster the body's own defense systems. Research has shown that this compound can enhance the activity of endogenous antioxidant enzymes, most notably superoxide dismutase (SOD). plos.orgresearchgate.net In studies involving LPS-stimulated macrophages, where SOD activity was markedly reduced, treatment with this compound reversed this suppressive effect in a dose-dependent manner. plos.orgresearchgate.net While stressors typically induce an increase in SOD activity as a defense mechanism, the concurrent decrease in ROS levels and increase in SOD activity in the presence of this compound strongly suggests that it directly promotes the SOD-mediated antioxidant system. plos.orgnih.govscienceopen.com This upregulation of SOD activity is a key factor in scavenging superoxide radicals, a primary type of ROS. mdpi.com

Table 1: Effect of this compound on Superoxide Dismutase (SOD) Activity in LPS-Stimulated Macrophages

| Treatment Condition | Effect on SOD Activity | Reference |

|---|---|---|

| LPS Stimulation | Markedly reduced | plos.orgresearchgate.net |

| LPS + this compound | Reversed the suppressive effect of LPS | plos.orgresearchgate.net |

| This compound alone | Promotes the SOD-mediated anti-oxidation system | plos.orgnih.gov |

Modulation of Cellular Redox Status (e.g., GSH/GSSG Ratio)

Table 2: Modulation of GSH/GSSG Ratio by this compound

| Experimental Model | Stressor | Effect of Stressor on GSH/GSSG Ratio | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| Macrophages | Lipopolysaccharide (LPS) | Markedly reduced | Reversed the reduction, elevating the ratio | plos.orgresearchgate.net |

Inhibition of Lipid Peroxidation Processes

Oxidative stress can lead to lipid peroxidation, a process where free radicals damage lipids in cell membranes, resulting in cellular injury. A common marker for lipid peroxidation is the level of malondialdehyde (MDA). This compound has been shown to inhibit lipid peroxidation. plos.orgscienceopen.com In LPS-stimulated macrophages, this compound prevented the induced production of MDA to the same extent as the antioxidant N-acetyl-L-cysteine. plos.orgnih.govscienceopen.com Interestingly, while total soyasaponins, including this compound, demonstrated a significant reduction in hepatic lipid peroxidation in vivo, their direct inhibitory effect on lipid peroxidation in vitro was much weaker compared to α-tocopherol. jst.go.jpnih.gov This suggests that the in vivo effect of soyasaponins on lipid peroxidation might be mediated through indirect mechanisms, such as enhancing endogenous antioxidant systems, rather than solely through direct radical scavenging. jst.go.jpnih.gov

Anticancer Mechanisms of this compound and Related Soyasaponins

Modulation of Cell Proliferation and Growth Inhibition in Neoplastic Cells

The effect of this compound on the proliferation of cancer cells appears to be cell-line specific and dependent on its chemical form. Some studies have reported that glycosidic soyasaponins, including this compound, are largely inactive and have no significant effect on the growth of certain cancer cell lines, such as HT-29 human colon cancer cells, at concentrations up to 50 ppm. nih.govsemanticscholar.org In contrast, their aglycone forms, Soyasapogenol A and B, demonstrated potent suppression of cell growth. nih.govacs.org However, other research has shown that a broader category of soyasaponins can inhibit the proliferation of Hepa1c1c7 mouse hepatocarcinoma cells in a dose-dependent manner. nih.gov For instance, at a concentration of 100 μg/mL, soyasaponins reduced Hepa1c1c7 cell numbers by 38% after 48 hours of incubation. nih.gov Soyasaponin Ag, an isomer of Soyasaponin A, has also been found to restrain the growth of triple-negative breast cancer cells in vitro. viamedica.pl This suggests that the antiproliferative activity of soyasaponins can be influenced by both the specific saponin structure and the cancer cell type. nih.govnih.gov

Table 3: Antiproliferative Effects of this compound and Related Compounds on Neoplastic Cells

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound | HT-29 (Colon Cancer) | No effect on cell growth | nih.govacs.org |

| Soyasapogenol A (Aglycone) | HT-29 (Colon Cancer) | Almost complete suppression of cell growth | nih.govacs.org |

| Soyasaponins (general) | Hepa1c1c7 (Hepatocarcinoma) | Dose-dependent inhibition of cell proliferation | nih.gov |

| Soyasaponin Ag | Triple-Negative Breast Cancer Cells | Restrained cell growth | viamedica.pl |

Induction of Apoptosis in Cancer Cell Lines

Saponins (B1172615), as a class of compounds, are known to exert cytotoxic effects on cancer cells, often by inducing apoptosis, or programmed cell death. nih.gov The induction of apoptosis is a critical mechanism for many anticancer agents. mdpi.com While much of the research has focused on total soyasaponin extracts or other specific soyasaponins, the findings provide insight into the potential mechanisms of this compound. Total soyasaponin extracts have been shown to inhibit the growth of various cancer cells, including HeLa (cervical tumor), Hep-G2 (hepatocarcinoma), and HCT-15 (colon adenocarcinoma), by inducing apoptosis. mdpi.comnih.gov The apoptotic process initiated by soyasaponins can involve the activation of a family of enzymes known as caspases. mdpi.comnih.gov For example, extracts containing soyasaponins were found to induce apoptosis in Hep-G2 cells through the activation of caspases. nih.gov Furthermore, soyasaponin treatment has been observed to reduce the mitochondrial transmembrane potential, leading to apoptosis. mdpi.comnih.gov Soyasaponin Ag has been specifically shown to promote apoptosis in triple-negative breast cancer cells. viamedica.pl

Cell Cycle Interference and Arrest

Research into the effects of soyasaponins on the cell cycle of cancer cells has revealed varied activities depending on the specific saponin group and cell line. Studies on B-group soyasaponins, for instance, have demonstrated a clear interference with cell cycle progression. In human HCT-15 colon adenocarcinoma cells, treatment with a purified B-group soyasaponin extract led to a temporary buildup of cells in the S-phase of the cell cycle. researchgate.netnih.govoup.comscispace.com This S-phase accumulation was linked to a notable decrease in the activity of cyclin-dependent kinase-2 (CDK-2), a key enzyme for S-phase progression. nih.govoup.comnih.gov Specifically, treating synchronous HCT-15 cells with 100 p.p.m. of B-group soyasaponins increased the proportion of cells in the S-phase by an average of 50% after 6–24 hours. oup.com

In contrast, the effects of group A soyasaponins, including this compound, appear to be less direct or potent. A structure-activity study using HT-29 colon cancer cells found that this compound and Soyasaponin A2 had no effect on cell growth at concentrations up to 50 ppm. nih.govtandfonline.com However, their aglycone, Soyasapogenol A, demonstrated potent growth suppression. nih.govtandfonline.comresearchgate.net This suggests that the glycosidic form, this compound, is largely inactive in this context and may require hydrolysis to its aglycone by gut microflora to become bioactive. nih.govtandfonline.com

Further research on Soyasaponin I (a B-group saponin) in breast cancer cell lines (MCF-7 and MDA-MB-231) showed it did not affect the cell growth cycle at concentrations up to 100 µM. nih.gov The primary anticancer activities of some soyasaponins may therefore not be mediated by direct cell cycle arrest but through other mechanisms.

The metabolite of this compound, Soyasapogenol A, has been shown to target the Collaborator of ARF (CARF) protein. coventry.ac.ukresearchgate.net This interaction results in the transcriptional upregulation of p21WAF1, a cyclin-dependent kinase inhibitor, and the downregulation of its effector proteins, including CDK2, CDK4, Cyclin A, and Cyclin D1, ultimately leading to inhibited cell proliferation. coventry.ac.ukresearchgate.net

| Compound/Extract | Cancer Cell Line | Observed Effect | Key Molecular Change | Source |

|---|---|---|---|---|

| B-Group Soyasaponin Extract | HCT-15 (Colon) | Transient S-phase accumulation | Reduced CDK-2 activity | nih.govoup.comnih.gov |

| This compound | HT-29 (Colon) | No effect on cell growth | N/A | nih.govtandfonline.com |

| Soyasapogenol A | HT-29 (Colon) | Potent growth suppression | Upregulation of p21WAF1; Downregulation of CDK2, CDK4, Cyclin A/D1 | nih.govcoventry.ac.ukresearchgate.net |

| Soyasaponin I | MCF-7 & MDA-MB-231 (Breast) | No effect on cell growth cycle (≤100 µM) | N/A | nih.gov |

Disruption of Cancer Cell Membrane Integrity

A recognized mechanism of action for saponins involves their interaction with cellular membranes. Saponins, due to their surfactant properties, can bind to cholesterol-rich portions of the cell membrane. nih.gov This binding can lead to the formation of pores and a subsequent loss of membrane integrity, a process that can contribute to cytotoxicity. nih.govacs.org Studies on total soyasaponin extracts have confirmed their ability to alter the membrane structure of HT-29 colon cancer cells. acs.org This membrane disruption is also linked to changes in membrane permeability, which was observed in studies with Hep-G2 cells. acs.org The interaction of soyasaponins with the cell membrane is considered a potential initial step that facilitates other cytotoxic effects. nih.gov

Inhibition of Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) is a family of enzymes involved in controlling various cellular functions, and its activation is often linked to cell proliferation in cancer. acs.org Research has demonstrated that soyasaponins can inhibit the activity of PKC in human colon cancer cells. oup.comnih.gov In studies using HT-29 colon adenocarcinoma cells, treatment with a soyasaponin mixture was found to suppress cell proliferation and concurrently inhibit PKC activation. acs.org This effect was observed when cells were pretreated with soyasaponins before being stimulated with a PKC activator. acs.org Further investigations into specific compounds showed that Soyasaponin I and Soyasaponin III also reduced PKC expression in Caco-2 colon cancer cells. researchgate.net This suggests that the interaction between soyasaponins and the cancer cell membrane might be partly responsible for the translocation of PKC from the cytosol to the membrane, affecting its activity. researchgate.net

Modulation of Sialic Acid Expression and Sialyltransferase Activity

Alterations in cell surface glycosylation, particularly an increase in sialic acid, are strongly correlated with tumor metastasis and invasion. nih.govnih.gov The enzymes responsible for this process are sialyltransferases (STs). nih.gov Soyasaponin I (SsaI), a major constituent of B-group soyasaponins, has been identified as a potent and specific inhibitor of ST activity. nih.govnih.govnih.gov

In studies on breast cancer cell lines, SsaI was shown to successfully inhibit cellular α2,3-ST activity, leading to a dose-dependent decrease in the expression of α2,3-sialic acid on the tumor cell surface. nih.gov This inhibitory action was found to be competitive with the substrate CMP-Neu5Ac for the enzyme ST3GAL1. researchgate.net Furthermore, SsaI treatment led to the downregulation of the mRNA expression of a specific sialyltransferase, ST3Gal IV. nih.gov In a highly metastatic melanoma cell line, B16F10, SsaI specifically inhibited the expression of α2,3-linked sialic acids on the cell surface without affecting other glycans. nih.gov This modulation of cell surface sialylation by Soyasaponin I is directly linked to its ability to modify the invasive and metastatic behavior of cancer cells. nih.govnih.gov

Interaction with Specific Cellular Targets (e.g., CARF protein for Soyasapogenol-A)

Recent research has identified specific molecular targets for the aglycones of soyasaponins. Soyasapogenol A, the aglycone of this compound, has been found to directly target the Collaborator of ARF (CARF) protein. coventry.ac.ukresearchgate.net CARF is known for its role in stabilizing the p53 tumor suppressor protein. researchgate.net

The binding of Soyasapogenol A to CARF initiates a cascade of downstream effects that contribute to its anti-cancer activity, particularly in cancer cells that lack wild-type p53. coventry.ac.uk This interaction leads to a significant transcriptional upregulation of p21WAF1, a critical inhibitor of cyclin-dependent kinases. coventry.ac.ukresearchgate.net Consequently, the effector proteins that drive cell cycle progression, such as CDK2, CDK4, Cyclin A, and Cyclin D1, are downregulated. coventry.ac.ukresearchgate.net

Furthermore, the targeting of CARF by Soyasapogenol A also triggers caspase-mediated apoptosis through the downregulation of the pATR-Chk1 signaling pathway and inactivates the β-catenin/Vimentin/hnRNPK-mediated epithelial-mesenchymal transition (EMT) signaling, which results in a decreased capacity for migration and invasion. coventry.ac.uk

Anti-Metastasis and Anti-Angiogenesis Effects

The ability of cancer cells to metastasize is a critical factor in cancer mortality. mdpi.com Soyasaponins and their derivatives have demonstrated significant anti-metastatic properties through various mechanisms.

The modulation of sialic acid expression by Soyasaponin I is a key factor in its anti-metastatic action. nih.govnih.gov By inhibiting sialyltransferase activity, Soyasaponin I reduces the migratory ability of highly metastatic cancer cells. nih.govnih.gov In studies with the MDA-MB-231 breast cancer cell line, SsaI significantly decreased cell migration. nih.gov Similarly, in B16F10 melanoma cells, SsaI decreased migratory capacity and enhanced cell adhesion to extracellular matrix proteins. nih.gov A pulmonary metastasis assay confirmed that this alteration in glycosylation significantly reduced the ability of these tumor cells to colonize the lungs in mice. nih.gov

The aglycone, Soyasapogenol A, also exhibits potent anti-metastasis effects by targeting the CARF protein. coventry.ac.uk This interaction leads to the inactivation of EMT signaling, resulting in a decrease in the migration and invasion of cancer cells. coventry.ac.uk In vivo experiments using a tail vein injection model showed that Soyasapogenol A effectively inhibited lung metastasis. coventry.ac.uk

Induction of Macroautophagy in Cancer Cells (B-group soyasaponins)

In addition to apoptosis, some soyasaponins can induce an alternative form of programmed cell death known as macroautophagy. researchgate.netnih.govnih.gov Research has shown that B-group soyasaponins can induce macroautophagy in human colon cancer cells in a dose- and time-dependent manner. oup.com

Treatment of HCT-15 colon cancer cells with B-group soyasaponins resulted in a significant increase in cell morphologies characteristic of non-apoptotic, type II programmed cell death. researchgate.netnih.gov This was evidenced by a 4.5-fold increase in the formation of numerous autophagic vacuoles within the cells. nih.govoup.com A key molecular marker for macroautophagy, microtubule-associated protein light chain 3 (LC-3), was found to increase substantially following treatment. researchgate.netnih.govoup.com Specifically, the activated form, LC-3 II, was elevated by more than 3-fold at 6 hours post-treatment. scispace.com

The mechanism underlying this induction of autophagy involves the modulation of key signaling pathways. B-group soyasaponins were found to inhibit the pro-survival Akt signaling pathway while enhancing the activity of ERK1/2, both of which are implicated in the control of macroautophagy in cancer cells. oup.com

| Mechanism | Active Compound(s) | Key Research Findings | Source |

|---|---|---|---|

| Cell Cycle Arrest | B-Group Soyasaponins, Soyasapogenol A | Induces S-phase arrest (B-group); Upregulates p21 (Soyasapogenol A). This compound itself is largely inactive. | nih.govoup.comnih.govcoventry.ac.uk |

| Membrane Disruption | Total Soyasaponins | Binds to membrane sterols, causing pore formation and altering permeability. | nih.govacs.orgacs.org |

| PKC Inhibition | Soyasaponin mixtures, Soyasaponin I & III | Suppresses PKC activation and expression in colon cancer cells. | oup.comacs.orgresearchgate.net |

| Sialyltransferase Inhibition | Soyasaponin I | Potent inhibitor of α2,3-sialyltransferase, reducing cell surface sialic acid. | nih.govnih.govnih.gov |

| CARF Protein Targeting | Soyasapogenol A | Directly binds CARF, leading to apoptosis and reduced invasion. | coventry.ac.ukresearchgate.net |

| Anti-Metastasis | Soyasaponin I, Soyasapogenol A | Reduces cell migration and invasion by inhibiting sialylation (SsaI) or targeting CARF (Soyasapogenol A). | nih.govcoventry.ac.uknih.gov |

| Macroautophagy Induction | B-Group Soyasaponins | Induces autophagic cell death in colon cancer cells via Akt inhibition and ERK1/2 activation. | researchgate.netoup.comoup.com |

Immunomodulatory Mechanisms of this compound

This compound, a triterpenoid saponin derived from soybeans, has demonstrated significant immunomodulatory activities. Its mechanisms of action involve the intricate regulation of inflammatory mediators and key signaling pathways that govern the immune response.

This compound exerts its anti-inflammatory effects in part by suppressing the production and release of key pro-inflammatory molecules. In experimental models using macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, soyasaponins including A1 have been shown to inhibit the release of prostaglandin E2 (PGE2). This inhibition is linked to the suppression of cyclooxygenase-2 (COX-2) expression, a critical enzyme in the synthesis of prostaglandins. acs.orgnih.gov

Further studies in animal models of atherosclerosis have revealed that this compound can lower the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). nih.gov This capacity to downregulate a range of pro-inflammatory mediators underscores its potential in mitigating inflammatory conditions.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | LPS-stimulated macrophages | Inhibition of release | acs.org |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated macrophages | Suppression of expression | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | High-fat diet-fed ApoE-/- mice | Decreased serum levels | nih.gov |

The immunomodulatory effects of this compound are closely linked to its ability to interfere with critical immune signaling pathways, particularly the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.

The TLR4 signaling pathway is a primary sensor for LPS. Research indicates that this compound can inhibit inflammation by regulating TLR4 signaling within specialized membrane microdomains known as lipid rafts. nih.gov It has been shown to impede the recruitment of TLR4 and its essential adaptor proteins, Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF), into these lipid rafts. nih.gov This action effectively disrupts the initial signal transduction cascade triggered by inflammatory stimuli.

Downstream of TLR4, the NF-κB signaling pathway is a central regulator of inflammation. This compound has been demonstrated to effectively inhibit this pathway at multiple key steps. acs.orgresearchgate.net It blunts the LPS-induced phosphorylation of IκB kinase (IKK) subunits α and β. nih.govnih.gov This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), the protein that sequesters NF-κB in the cytoplasm. acs.orgnih.govnih.gov By stabilizing IκBα, this compound prevents the phosphorylation and nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of numerous pro-inflammatory genes. acs.orgnih.govresearchgate.net

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov While various natural saponins have been shown to modulate this polarization process as part of their immunomodulatory effects, specific studies detailing the direct influence of this compound on the M1/M2 macrophage polarization axis are not extensively covered in the current scientific literature. nih.govresearchgate.net General research on saponins suggests they can promote a shift from the M1 to the M2 phenotype, contributing to the resolution of inflammation, but further investigation is required to elucidate the specific role of this compound in this process. nih.gov

Metabolic Regulation and Hepatoprotective Mechanisms of this compound

Beyond its immunomodulatory functions, this compound is involved in metabolic regulation, particularly concerning lipid and cholesterol homeostasis, which contributes to its hepatoprotective potential.

This compound plays a role in managing lipid levels through its interaction with bile acids and its influence on cholesterol excretion.

A primary mechanism by which this compound influences cholesterol homeostasis is by binding to bile acids in the gastrointestinal tract. This interaction forms insoluble complexes that prevent the reabsorption of bile acids, leading to their increased excretion in the feces.

The liver synthesizes bile acids from cholesterol. The increased fecal loss of bile acids prompts the liver to upregulate the conversion of cholesterol into new bile acids to replenish the bile acid pool. This process effectively increases the demand for cholesterol in the liver, resulting in lower levels of plasma total cholesterol and non-high-density lipoprotein (non-HDL) cholesterol.

Studies in animal models have substantiated this mechanism. In hamsters fed diets supplemented with group B soyasaponins, researchers observed significantly lower plasma total cholesterol and a concurrent, significant increase in the excretion of fecal bile acids and neutral sterols. Similarly, in a mouse model of atherosclerosis, supplementation with this compound led to an increase in fecal bile acid concentrations. nih.gov

Table 2: Effect of this compound on Cholesterol and Bile Acid Excretion in Animal Models

| Model Organism | Key Findings | Reference |

|---|---|---|

| Golden Syrian Hamsters | Decreased plasma total cholesterol (-20%) and non-HDL cholesterol (-33%). Increased fecal bile acid (+105%) and neutral sterol (+85%) excretion. |

Impact on Lipid Metabolism and Cholesterol Homeostasis

Reduction of Hepatic Lipid Accumulation (Steatosis)

This compound has demonstrated significant efficacy in reducing the accumulation of lipids in the liver, a condition known as hepatic steatosis. In preclinical models of non-alcoholic steatohepatitis (NASH), treatment with this compound leads to a marked alleviation of steatohepatitis and fibrosis. researchgate.net This is accompanied by a notable decrease in the hepatic levels of key lipids, including triglycerides and cholesterol. researchgate.netresearchgate.net The hepatoprotective effects are further evidenced by reductions in serum markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.net Studies on broader soyasaponin mixtures containing A and B conjugates have also shown a potent ability to reduce hepatic triacylglycerol accumulation, reinforcing the role of these compounds in preventing fatty liver. nih.govacs.org

Table 1: Effect of this compound on Markers of Hepatic Steatosis in a NASH Model

Suppression of Lipogenesis

The mechanism by which soyasaponins reduce lipid accumulation involves the suppression of lipogenesis, the metabolic process of synthesizing fatty acids. Research on soyasaponin preparations has shown they can significantly downregulate the hepatic mRNA expression of critical lipogenic enzymes. nih.govresearchgate.net Specifically, the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS) was found to be reduced in the liver of mice treated with a soyasaponin mixture. nih.gov SREBP-1c is a major transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis. researchgate.net By suppressing SREBP-1c and its downstream target FAS, soyasaponins effectively inhibit the pathway responsible for de novo fat production in the liver, contributing to the prevention of hepatic triacylglycerol accumulation. nih.govresearchgate.net

Modulation of Gut Microbiota Composition and Function